8-tert-butyl-4-chloroquinazoline
Overview
Description
8-tert-butyl-4-chloroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 4th position and a tert-butyl group at the 8th position in the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-butyl-4-chloroquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with tert-butyl isocyanide in the presence of a suitable catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
8-tert-butyl-4-chloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
8-tert-butyl-4-chloroquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-tert-butyl-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the tert-butyl group at the 8th position.
8-tert-Butylquinazoline: Lacks the chlorine atom at the 4th position.
4,8-Dichloroquinazoline: Contains chlorine atoms at both the 4th and 8th positions.
Uniqueness
8-tert-butyl-4-chloroquinazoline is unique due to the presence of both the chlorine atom at the 4th position and the tert-butyl group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
8-tert-butyl-4-chloroquinazoline |
InChI |
InChI=1S/C12H13ClN2/c1-12(2,3)9-6-4-5-8-10(9)14-7-15-11(8)13/h4-7H,1-3H3 |
InChI Key |
KGBWJMDHVPUCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1N=CN=C2Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.